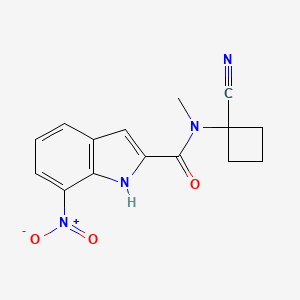
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide, also known as CN2097, is a small molecule that has been widely used in scientific research due to its potential therapeutic applications. CN2097 is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes such as circadian rhythm, DNA damage response, and cell proliferation.
Mechanism of Action
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide acts as a potent inhibitor of CK1δ by binding to the ATP-binding pocket of the enzyme. This binding prevents the phosphorylation of downstream targets of CK1δ, leading to the alteration of various cellular processes.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has been shown to alter the period of the circadian clock in mammalian cells. In addition, N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has been shown to enhance the sensitivity of cancer cells to chemotherapy.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Moreover, N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has high potency and selectivity for CK1δ, making it an ideal tool for studying the role of CK1δ in various cellular processes. However, N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has some limitations as well. It has a short half-life in vivo, which limits its use in animal studies. Moreover, N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the use of N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide in scientific research. One potential application is in the study of the role of CK1δ in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK1δ has been shown to play a role in the regulation of tau protein, which is implicated in the pathogenesis of these diseases. Moreover, N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has been shown to enhance the sensitivity of cancer cells to chemotherapy, suggesting that it may have potential as an adjuvant therapy for cancer treatment. Finally, N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide may have potential as a therapeutic agent for circadian rhythm disorders, which are associated with various health problems such as sleep disorders, metabolic disorders, and cardiovascular diseases.
Conclusion:
In conclusion, N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide is a small molecule that has been widely used in scientific research due to its potential therapeutic applications. N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide is a potent inhibitor of CK1δ, which plays a crucial role in regulating various cellular processes. N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has been shown to alter the period of the circadian clock, inhibit the growth of cancer cells, and enhance the sensitivity of cancer cells to chemotherapy. Moreover, N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has several advantages for lab experiments, such as high potency and selectivity for CK1δ. However, N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide also has some limitations, such as short half-life in vivo and poor solubility in aqueous solutions. There are several future directions for the use of N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide in scientific research, such as the study of the role of CK1δ in neurodegenerative diseases and the potential use of N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide as an adjuvant therapy for cancer treatment.
Synthesis Methods
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide can be synthesized using a multistep process that involves the reaction of 7-nitroindole with cyclobutanecarboxylic acid and subsequent reaction with methylamine and cyanogen bromide. The final product is a yellow crystalline powder that has a high purity and can be easily stored and transported.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has been extensively used in scientific research as a tool to study the role of CK1δ in various cellular processes. CK1δ has been implicated in the regulation of circadian rhythm, and N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has been shown to alter the period of the circadian clock in mammalian cells. In addition, N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide has been used to study the role of CK1δ in DNA damage response and cell proliferation.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-18(15(9-16)6-3-7-15)14(20)11-8-10-4-2-5-12(19(21)22)13(10)17-11/h2,4-5,8,17H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPJTBBSWDWKGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-])C3(CCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-7-nitro-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

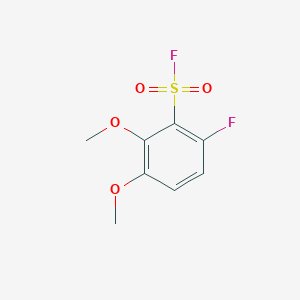
![tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate](/img/structure/B2391747.png)
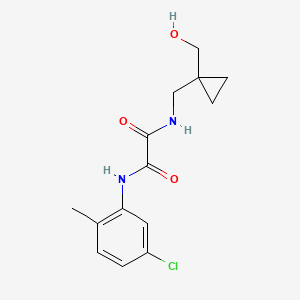

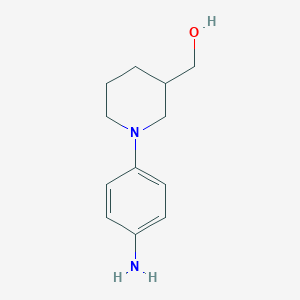
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)
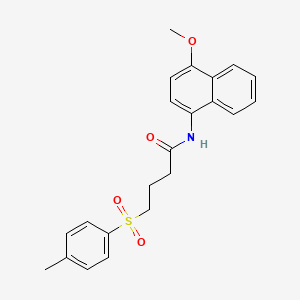
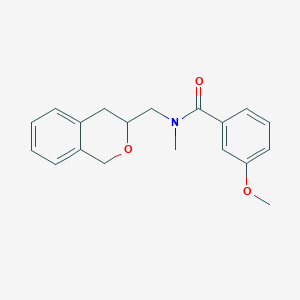

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2391763.png)
![Methyl 3-(3,4-dimethylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2391764.png)
![N-(2,3-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391766.png)
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)
